Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate
Description
Structural Overview and Nomenclature
This compound is a synthetic organic compound that belongs to the indole family, distinguished by its heterocyclic structure consisting of a fused benzene and pyrrole ring system. The compound features a molecular formula of C₁₈H₁₆ClNO₃ and exhibits a molecular weight of 329.8 grams per mole, as documented in chemical databases. The structural architecture of this compound is characterized by the presence of three distinct functional groups strategically positioned on the indole core: a benzyloxy group at the 7th position, a chlorine atom at the 5th position, and an ethyl ester group at the 2nd position of the indole ring system.
The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being ethyl 5-chloro-7-phenylmethoxy-1H-indole-2-carboxylate. Alternative nomenclature variations include ethyl 7-(benzyloxy)-5-chloro-1H-indole-2-carboxylate, reflecting the flexibility in chemical naming conventions while maintaining structural clarity. The compound's unique identifier in chemical databases is provided through its Chemical Abstracts Service registry number 1956386-42-7, enabling precise identification and reference in scientific literature.
The three-dimensional molecular geometry of this compound reveals important structural features that influence its chemical reactivity and potential biological interactions. The indole core maintains its characteristic planar configuration, which is essential for various molecular recognition processes and enzymatic interactions. The benzyloxy substituent at position 7 introduces additional steric bulk and electronic effects that can significantly influence the compound's binding affinity to various molecular targets.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₈H₁₆ClNO₃ | Defines elemental composition |
| Molecular Weight | 329.8 g/mol | Critical for dosimetric calculations |
| Chemical Abstracts Service Number | 1956386-42-7 | Unique chemical identifier |
| Substitution Pattern | 2-carboxylate, 5-chloro, 7-benzyloxy | Determines reactivity profile |
Historical Context in Indole Chemistry
The development and understanding of compounds like this compound must be contextualized within the broader historical evolution of indole chemistry, which traces its origins to the mid-nineteenth century. Indole chemistry began to develop systematically with the study of the dye indigo, marking the foundation of this important class of heterocyclic compounds. The pivotal moment in indole chemistry occurred in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, establishing the first synthetic pathway to this fundamental heterocyclic system. Subsequently, in 1869, Baeyer proposed a structural formula for indole, providing the theoretical framework that would guide future synthetic developments.
The historical progression of indole chemistry reveals that certain indole derivatives served as important dyestuffs throughout the late nineteenth century, demonstrating the early commercial and scientific interest in this molecular scaffold. However, the field experienced a dramatic transformation in the 1930s when researchers discovered that the indole substituent is present in numerous important alkaloids, collectively known as indole alkaloids, including essential compounds such as tryptophan and auxins. This discovery fundamentally altered the perception of indole chemistry from primarily a dyestuff chemistry to a field with profound biological and pharmaceutical implications.
The synthesis and study of specifically substituted indole derivatives like this compound represents the culmination of over a century of methodological development in heterocyclic chemistry. The foundation of modern indole chemistry can be traced back to the late nineteenth and early twentieth centuries when initial methods focused on the rudimentary construction of the indole nucleus. One of the earliest recognized methods, the Fischer indole synthesis established in the late 1880s by Emil Fischer, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions.
The evolution of synthetic methodologies has been particularly important for compounds bearing multiple substituents, such as this compound. Advanced synthetic approaches have emerged over the decades, including metal-catalyzed reactions, carbon-hydrogen activation processes, and green synthesis approaches, each offering unique advantages in terms of efficiency, selectivity, and environmental sustainability. These methodological advances have made possible the precise introduction of functional groups at specific positions on the indole nucleus, enabling the synthesis of highly functionalized derivatives with tailored properties.
| Historical Period | Key Development | Impact on Field |
|---|---|---|
| 1866 | Baeyer's reduction of oxindole to indole | Established first synthetic pathway |
| 1869 | Structural formula proposed by Baeyer | Provided theoretical framework |
| 1930s | Discovery of indole alkaloids | Transformed field toward biological applications |
| Late 1800s | Fischer indole synthesis | Groundbreaking synthetic methodology |
| Modern era | Advanced catalytic methods | Enabled complex substituted derivatives |
Significance in Heterocyclic Compound Research
This compound exemplifies the profound significance of indole derivatives in contemporary heterocyclic compound research, representing a class of molecules that have become increasingly important in medicinal chemistry due to their wide-ranging biological activities and therapeutic potential. Recent research has identified novel indole derivatives that modulate key inflammatory pathways, demonstrating the continued relevance of this molecular scaffold in addressing major healthcare challenges. The compound's structural features, particularly the strategic placement of benzyloxy and chlorine substituents, enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity through various molecular mechanisms.
The significance of this particular indole derivative extends to its role as a versatile building block in modern drug discovery efforts. Indole derivatives have become an important class of compounds in medicinal chemistry, recognized for their ability to target diverse biological pathways, making them valuable scaffolds in designing new pharmaceutical agents. The presence of multiple functional groups in this compound provides numerous opportunities for further structural modification and optimization, essential characteristics in the drug development process.
Contemporary research has demonstrated that indole derivatives possess various types of biological activities including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The structural diversity achievable through systematic substitution of the indole nucleus, as exemplified by this compound, has created immeasurable potential for exploration of newer therapeutic possibilities. The compound's unique substitution pattern may contribute to specific biological activities through precise molecular interactions with target proteins and enzymes.
The research significance of this compound is further enhanced by its potential role in understanding structure-activity relationships within the indole series. The systematic study of how different substituents influence biological activity has been crucial in developing more effective pharmaceutical agents. The specific combination of benzyloxy and chloro substituents in this compound provides researchers with valuable insights into how electronic and steric effects can be optimized to achieve desired biological outcomes.
Advanced synthetic methodologies have made compounds like this compound accessible for systematic biological evaluation. The compound can undergo various chemical reactions including substitution reactions, oxidation and reduction processes, and coupling reactions, providing pathways for the synthesis of diverse derivative libraries. These synthetic transformations enable medicinal chemists to explore the full potential of the indole scaffold in developing new therapeutic agents.
| Research Application | Significance | Potential Impact |
|---|---|---|
| Drug Discovery | Versatile scaffold for pharmaceutical development | Novel therapeutic agents |
| Structure-Activity Studies | Model compound for substituent effect analysis | Optimized biological activity |
| Synthetic Chemistry | Building block for complex molecules | Enhanced synthetic accessibility |
| Biological Pathway Modulation | Target for enzyme and receptor interactions | Therapeutic intervention opportunities |
| Chemical Biology | Probe for biological system investigation | Mechanistic understanding advancement |
Properties
IUPAC Name |
ethyl 5-chloro-7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-22-18(21)15-9-13-8-14(19)10-16(17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGSKPLTOECGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 7-haloindole-2-carboxylates
A pivotal step in the synthesis is the preparation of ethyl 7-haloindole-2-carboxylates, which serve as intermediates. This can be achieved by:
- Condensation of appropriate aldehydes with ethyl azidoacetate to form azides.
- Thermolysis of these azides followed by halogenation (e.g., iodination with iodine monochloride) to yield ethyl 7-iodo- or 7-bromo-indole-2-carboxylates.
Introduction of the Benzyloxy Group
The benzyloxy group at the 7th position is typically introduced by nucleophilic substitution or alkylation reactions on the hydroxyl group of a 7-hydroxyindole derivative using benzyl halides under basic conditions.
N-Alkylation and Radical Cyclization
N-alkylation of the 7-haloindole intermediates with suitable alkyl halides in the presence of potassium carbonate and sodium iodide in DMF at 50°C for 24 hours yields N-substituted ethyl indole-2-carboxylates. This step is crucial for attaching radical acceptors necessary for subsequent cyclization reactions.
Radical Cyclization at C-7 Position
Free radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing radical acceptors on the nitrogen undergo intramolecular cyclization. This radical cyclization proceeds via a 6-endo-trig mode, yielding pyrroloquinoline derivatives. The reaction conditions typically involve:
- Use of tributyltin hydride (Bu3SnH) as a radical initiator.
- Azobisisobutyronitrile (AIBN) as a radical initiator.
- Solvents such as dry benzene at reflux temperature.
The yields of these cyclizations are generally high (up to 94%), depending on the substrate and reaction conditions.
| Step | Substrate/Intermediate | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Azide formation | Aldehydes + Ethyl azidoacetate | Condensation | Azides | Not specified |
| Halogenation | Azides | Thermolysis + ICl (iodination) | Ethyl 7-iodoindole-2-carboxylate | Not specified |
| N-Alkylation | Ethyl 7-haloindole-2-carboxylate | K2CO3, NaI, alkyl halide, DMF, 50°C, 24 h | N-substituted indole carboxylates | Purified by column chromatography |
| Radical cyclization | N-substituted ethyl 7-haloindole-2-carboxylate | Bu3SnH, AIBN, benzene, reflux | Cyclized pyrroloquinoline derivatives | 35-94% depending on substrate |
- The use of degassed chlorobenzene instead of toluene improves yields in nitrene insertion reactions for halogenation steps.
- Radical cyclization is highly regioselective, favoring 6-endo-trig cyclization over 5-exo-trig pathways.
- The presence of chlorine at the 5-position influences the stability and reactivity of intermediates.
- Mild hydrogenolysis (H2/Pd on C) can be used to deprotect benzyl groups to yield phenol derivatives without significant over-reduction.
The preparation of Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate involves a multi-step synthetic route starting from aldehydes and ethyl azidoacetate, proceeding through halogenated indole intermediates, N-alkylation, and radical cyclization. The methodology benefits from careful choice of reagents and conditions to optimize yields and regioselectivity. These preparation methods provide a robust platform for synthesizing this compound for further biological and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new chemical entities. The compound's structure allows for versatile transformations, making it valuable in synthetic organic chemistry.
Biology
The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may exhibit significant biological effects through specific interactions with cellular targets.
Case Studies:
- Anticancer Efficacy: In studies involving MDA-MB-231 breast cancer cells, this compound demonstrated substantial inhibition of cell proliferation and induced apoptosis at concentrations as low as 1 μM. Enhanced caspase-3 activity was observed, confirming its role as an apoptosis inducer.
- Antimicrobial Activity: The compound showed notable antimicrobial effects against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis, although further investigations are necessary to clarify the precise pathways involved.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structural features may contribute to the development of novel drugs targeting specific biological pathways, particularly in oncology and infectious disease management.
Types of Reactions
This compound can undergo various chemical transformations:
- Oxidation: Using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
- Reduction: Reduction reactions with lithium aluminum hydride can convert the ester group to an alcohol.
- Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and chlorine substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate include:
Key Observations:
The benzyloxy group at position 7 introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability compared to smaller substituents like aminomethyl (as in ).
Synthetic Flexibility :
- Acylated derivatives (e.g., ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate) are synthesized via Friedel-Crafts reactions, whereas the benzyloxy group in the target compound likely requires orthogonal protection-deprotection steps .
- Carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) are synthesized via condensation with amines under basic conditions, a route applicable to the target compound if the ester is hydrolyzed to a carboxylic acid .
Physical Properties :
Biological Activity
Ethyl 7-benzyloxy-5-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. In vitro studies revealed IC50 values ranging from 2.43 to 14.65 μM, indicating significant cytotoxicity against these cancer types .
The biological effects of this compound are attributed to its interaction with specific molecular targets. The presence of the benzyloxy and chlorine substituents enhances its binding affinity to enzymes or receptors involved in critical cellular pathways. This modulation can lead to either inhibition or activation of certain pathways, contributing to its observed biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at the indole ring and the carboxyl group significantly influence the compound's efficacy:
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | - | 2.43 - 14.65 | Anticancer |
| Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | Chlorine at position 5 | - | Antimicrobial |
| Methyl 5-(benzyloxy)-1H-indole-2-carboxylate | Methyl substitution | - | Reduced activity |
The table summarizes various modifications and their corresponding activities, illustrating how structural changes can impact potency and selectivity against different biological targets .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of this compound, researchers evaluated its effects on MDA-MB-231 cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 1 μM. Morphological changes were observed, along with enhanced caspase-3 activity, confirming its role as an apoptosis inducer .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited notable antimicrobial effects, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Q & A
Q. What strategies mitigate competing side reactions during benzyloxy group introduction?
- Methodological Answer : Benzylation of the 7-hydroxyindole intermediate often competes with O-alkylation at other positions. Selective protection requires: (i) Pre-activation of the hydroxyl group with a strong base (e.g., NaH). (ii) Use of benzyl bromide in anhydrous THF at 0°C. (iii) Monitoring by TLC to quench the reaction before byproduct formation .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at C-5 deactivates the indole ring, reducing reactivity in electrophilic substitutions. However, the benzyloxy group at C-7 provides steric hindrance, directing metal-catalyzed couplings (e.g., Suzuki-Miyaura) to the C-3 position. DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .
Q. What analytical workflows resolve conflicting crystallographic and NMR data for this compound?
- Methodological Answer : Discrepancies between solid-state (X-ray) and solution-phase (NMR) data may arise from conformational flexibility. Variable-temperature NMR (e.g., 298–343 K) can detect dynamic processes, while NOESY correlations identify through-space interactions. If ambiguity persists, re-refine crystallographic data using SHELXL’s TWIN/BASF commands to account for possible twinning .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Systematic modifications (e.g., replacing benzyloxy with bulkier alkoxy groups or altering the ester moiety) can enhance metabolic stability. In vitro ADME assays (microsomal stability, plasma protein binding) paired with in silico QSAR models (e.g., Random Forest regression) identify optimal substituents. For example, ethyl ester hydrolysis to carboxylic acids may improve aqueous solubility but reduce cell permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
